molecular formula C21H16N4O2S2 B276188 {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile

{[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No. B276188
M. Wt: 420.5 g/mol
InChI Key: CMMNTMLHYLXRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have gained significant attention in recent years due to their diverse biological activities. {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is one such compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile can modulate the expression of various genes and proteins involved in inflammation, tumor growth, and glucose metabolism. It has also been shown to reduce the levels of certain inflammatory cytokines and markers of oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in lab experiments is its ability to modulate multiple pathways involved in various biological processes. However, one limitation is the lack of information on its toxicity and potential side effects.

Future Directions

1. Investigating the mechanism of action of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in more detail.
2. Studying the compound's potential applications in other disease models.
3. Developing more potent analogs of the compound with improved pharmacological properties.
4. Investigating the toxicity and potential side effects of the compound in animal models.
5. Studying the compound's potential applications in combination with other drugs or therapies.

Synthesis Methods

The synthesis of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile involves the reaction of 3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with 2-chloro-6-(3-methoxyphenyl)pyrimidine followed by the addition of acetonitrile. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.

Scientific Research Applications

The compound {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities.

properties

Product Name

{[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile

Molecular Formula

C21H16N4O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[6-(3-methoxyphenyl)-4-oxo-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C21H16N4O2S2/c1-27-16-6-2-5-15(10-16)18-11-17-19(29-18)20(26)25(21(24-17)28-9-7-22)13-14-4-3-8-23-12-14/h2-6,8,10-12H,9,13H2,1H3

InChI Key

CMMNTMLHYLXRBX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)CC4=CN=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)CC4=CN=CC=C4

Origin of Product

United States

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